molecular formula C30H36N2O11 B10782828 (2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1809324-41-1

(2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No. B10782828
CAS RN: 1809324-41-1
M. Wt: 600.6 g/mol
InChI Key: YPGLPVMXYOHXMT-PSOMMEEJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benazepril Acyl-β-D-Glucuronide involves the glucuronidation of benazepril. This process typically requires the activation of the carboxyl group of benazepril, followed by its conjugation with glucuronic acid. The carboxyl groups are activated by thionyl chloride, followed by esterification with ethanol. Hydroxyl groups are derivatized via silylation by 1-(trimethylsilyl)imidazole .

Industrial Production Methods: In an industrial setting, the production of Benazepril Acyl-β-D-Glucuronide may involve the use of liver microsomes or recombinant enzymes to facilitate the glucuronidation process. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Benazepril Acyl-β-D-Glucuronide undergoes various chemical reactions, including hydrolysis and transacylation. These reactions are crucial for its metabolism and elimination from the body .

Common Reagents and Conditions:

Major Products: The major products formed from the hydrolysis of Benazepril Acyl-β-D-Glucuronide are benazepril and glucuronic acid .

Mechanism of Action

Benazepril Acyl-β-D-Glucuronide exerts its effects through the inhibition of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Benazepril Acyl-β-D-Glucuronide reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets involved in this mechanism include the ACE enzyme and the angiotensin II receptors .

Similar Compounds:

Uniqueness: Benazepril Acyl-β-D-Glucuronide is unique due to its specific role as a metabolite of benazepril, an ACE inhibitor. Its formation and metabolism provide valuable insights into the pharmacokinetics and pharmacodynamics of benazepril, making it a crucial compound in the study of hypertension treatment .

properties

CAS RN

1809324-41-1

Molecular Formula

C30H36N2O11

Molecular Weight

600.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H36N2O11/c1-2-41-29(40)20(14-12-17-8-4-3-5-9-17)31-19-15-13-18-10-6-7-11-21(18)32(27(19)37)16-22(33)42-30-25(36)23(34)24(35)26(43-30)28(38)39/h3-11,19-20,23-26,30-31,34-36H,2,12-16H2,1H3,(H,38,39)/t19-,20-,23-,24-,25+,26-,30+/m0/s1

InChI Key

YPGLPVMXYOHXMT-PSOMMEEJSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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